1-(Tert-butyl)-4-chloro-2-fluorobenzene
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Overview
Description
1-tert-Butyl-4-chloro-2-fluorobenzene is an organic compound that belongs to the class of substituted benzenes It features a benzene ring substituted with a tert-butyl group, a chlorine atom, and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-tert-Butyl-4-chloro-2-fluorobenzene can be synthesized through various methods. One common approach involves the electrophilic aromatic substitution of a benzene derivative. For instance, starting with 1-tert-butyl-2-fluorobenzene, chlorination can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) to introduce the chlorine substituent at the para position relative to the fluorine atom .
Industrial Production Methods: Industrial production of 1-tert-butyl-4-chloro-2-fluorobenzene typically involves large-scale chlorination processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-tert-Butyl-4-chloro-2-fluorobenzene undergoes various chemical reactions, including:
Electrophilic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the tert-butyl group acts as an electron-donating group, directing incoming electrophiles to the ortho and para positions.
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles in nucleophilic aromatic substitution reactions, especially under strong basic conditions.
Common Reagents and Conditions:
Chlorination: Chlorine gas (Cl2) in the presence of FeCl3.
Nitration: Nitric acid (HNO3) and sulfuric acid (H2SO4) for introducing nitro groups.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) for reducing nitro groups to amines.
Major Products:
Nitration: Introduction of nitro groups at the ortho and para positions.
Reduction: Conversion of nitro groups to amines.
Scientific Research Applications
1-tert-Butyl-4-chloro-2-fluorobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and liquid crystals.
Pharmaceutical Research: It is investigated for its potential use in the synthesis of pharmaceutical compounds and active ingredients.
Mechanism of Action
The mechanism of action of 1-tert-butyl-4-chloro-2-fluorobenzene in chemical reactions involves the interaction of its substituents with various reagents. The tert-butyl group, being electron-donating, increases the electron density on the benzene ring, making it more reactive towards electrophiles. The chlorine and fluorine atoms, on the other hand, can participate in nucleophilic substitution reactions due to their electron-withdrawing nature .
Comparison with Similar Compounds
- 1-tert-Butyl-4-chlorobenzene
- 1-tert-Butyl-4-fluorobenzene
- 1-Chloro-4-fluorobenzene
Comparison: 1-tert-Butyl-4-chloro-2-fluorobenzene is unique due to the presence of both chlorine and fluorine substituents on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity in electrophilic and nucleophilic substitution reactions compared to its analogs with only one halogen substituent .
Properties
Molecular Formula |
C10H12ClF |
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Molecular Weight |
186.65 g/mol |
IUPAC Name |
1-tert-butyl-4-chloro-2-fluorobenzene |
InChI |
InChI=1S/C10H12ClF/c1-10(2,3)8-5-4-7(11)6-9(8)12/h4-6H,1-3H3 |
InChI Key |
OBAZLGMXGSDTTG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C=C1)Cl)F |
Origin of Product |
United States |
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